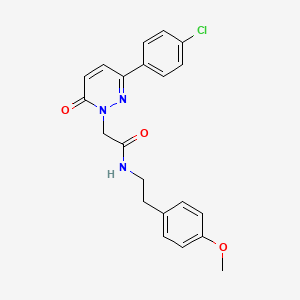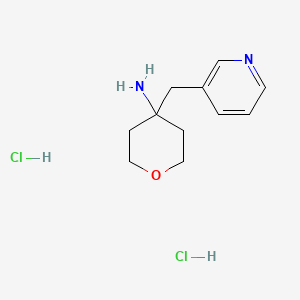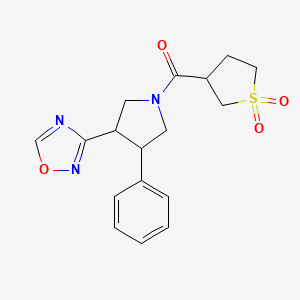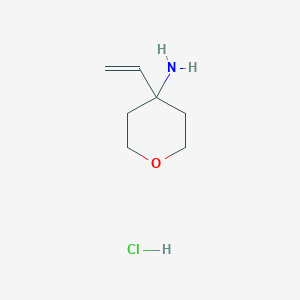
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a novel synthetic molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl rings and methoxyphenyl groups, which are known to exhibit various biological properties, including anticancer and antioxidant activities .
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that yield chloro N-aryl substituted acetamide derivatives. These derivatives are characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic methods and characterization techniques would be applicable.
Molecular Structure Analysis
The molecular structure of related compounds includes chlorophenyl and methoxyphenyl groups, which are common in medicinal chemistry due to their influence on the pharmacokinetic and pharmacodynamic properties of the molecules. The presence of these groups in the compound of interest suggests that it may have similar properties to the compounds studied in the papers .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for the compound . However, the related compounds have been evaluated for their reactivity in biological assays, such as cytotoxicity tests on various human leukemic cell lines and antioxidant assays. These tests suggest that the compounds can interact with biological systems, likely through reactions with cellular components .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the related compounds' properties, such as solubility, stability, and reactivity, can be inferred from their structural characteristics and the assays they have been subjected to. For instance, the cytotoxicity and antioxidant assays imply that these compounds are biologically active and likely have suitable solubility and stability profiles to interact with biological targets .
Relevant Case Studies
The papers discuss case studies where the related compounds were tested for their biological activities. In one study, novel acetamide derivatives exhibited cytotoxicity against PANC-1, HepG2, and MCF7 cell lines, with IC50 values indicating their potency. Another study evaluated the antioxidant properties of novel acetamide derivatives, showing significant effects in lipid peroxidation and free radical scavenging assays . These case studies provide insight into the potential biological applications of the compound .
Scientific Research Applications
Photochemical and Thermochemical Modeling
This compound, along with similar analogs, has been studied for its potential as a photosensitizer in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. The non-linear optical (NLO) activity of these compounds has also been investigated, showing varying degrees of second-order hyperpolarizability, suggesting potential in optical applications (Mary et al., 2020).
Antimicrobial Activity
Several derivatives, such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. These compounds have shown moderate to good activity, highlighting their potential as antibacterial agents. QSAR studies of these compounds have been carried out to understand the relationship between structural and physicochemical parameters and their antibacterial effectiveness (Desai et al., 2008).
Antifungal and Antibacterial Agents
Derivatives like 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide have been synthesized and characterized for their antibacterial and antifungal activities. Some of these compounds have demonstrated promising results against various pathogenic microorganisms, suggesting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Structural and Molecular Analysis
The crystal structures of C,N-disubstituted acetamides, including derivatives of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, have been analyzed. The study of their hydrogen bonding and molecular interactions provides valuable insights into their structural properties, which are relevant for the development of new materials and pharmaceutical compounds (Narayana et al., 2016).
Insecticidal Applications
Certain phenoxyacetamide derivatives, including N-(4-chlorophenyl)-2-phenoxyacetamide, have been synthesized and tested for their efficacy against the cotton leafworm, Spodoptera littoralis. This research indicates the potential use of these compounds in agricultural pest control (Rashid et al., 2021).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-18-8-2-15(3-9-18)12-13-23-20(26)14-25-21(27)11-10-19(24-25)16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGVTNJFQCDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)
![4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B3000328.png)
![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)


![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)
![Dimethyl 5-(3-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3000334.png)
![(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B3000335.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3000336.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B3000337.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3000340.png)
![7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B3000341.png)
![2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide](/img/structure/B3000343.png)